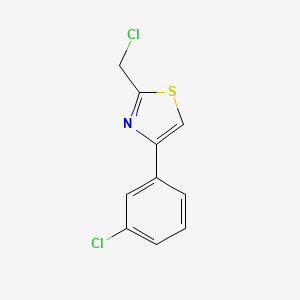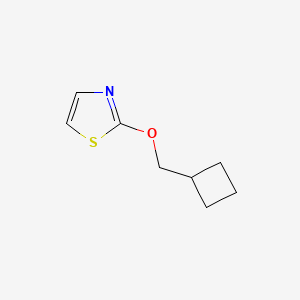![molecular formula C17H11N3O4 B2727298 chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone CAS No. 866051-34-5](/img/structure/B2727298.png)
chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone is a complex organic compound. It is a derivative of chromeno[4,3-c]pyrazol-4(2H)-ones . These compounds are known for their potential in various biological applications .
Synthesis Analysis
The synthesis of chromeno[4,3-c]pyrazol-4(2H)-ones has been achieved through Cu(II)-mediated oxidative cascade C–C/C–N bond formation . The process starts with propiolates and sulfonyl hydrazides . This protocol has the advantages of atom economy and good functional group tolerance .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of chromeno[4,3-c]pyrazol-4(2H)-ones include a Cu(II)-promoted oxidative cascade C–C/C–N bond formation . The primary mechanism studies indicate that the reaction involves a free-radical process as well as terminal alkyne C–H activation .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis of Pyrano[3,2-c]chromen-5(4H)-ones : A study by Fekri et al. (2018) demonstrates an efficient, one-pot multi-component procedure for synthesizing pyrano[3,2-c]chromen-5(4H)-ones or pyrazolyl pyrano[3,2-c]chromen-5(4H)-ones. This synthesis employs amino glucose-functionalized silica-coated NiFe2O4 nanoparticles as a novel and magnetically separable catalyst under solvent-free conditions, highlighting an eco-friendly approach with short reaction times and high purity of the desired products Fekri, L., Nikpassand, M., Pourmirzajani, S., & Aghazadeh, B. (2018). RSC Advances, 8, 22313-22320.
Molecular and Supramolecular Structure
- X-Ray Supramolecular Structure Analysis : Padilla-Martínez et al. (2011) report the molecular and supramolecular structures of nine 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers, highlighting the role of π-stacking and C―H···A interactions in their supramolecular architecture. This study provides insights into the structural characteristics of chromeno[4,3-c]pyrazol derivatives Padilla-Martínez, I., et al. (2011). Molecules, 16, 915-932.
Catalysis and Green Chemistry
- Activated Carbon/MoO3 as Catalyst : Research by Mehr et al. (2020) explores the use of activated carbon/MoO3 nanocomposite as a green and recyclable catalyst for the synthesis of chromeno[d]pyrimidinediones and xanthenones. This study emphasizes the environmental benefits and efficiency of the catalyst in producing bioactive compounds under mild conditions Mehr, N. S., Abdolmohammadi, S., & Afsharpour, M. (2020). Combinatorial chemistry & high throughput screening.
Synthesis of Novel Compounds
- Novel Fused Chromone–Pyrimidine Hybrids : Sambaiah et al. (2017) describe a versatile procedure for synthesizing functionalized novel 2,5-diphenyl-5H-chromeno[4,3-d]pyrimidin-5-ol and related compounds. The synthesis involves an ANRORC reaction, showcasing a method to generate complex molecules for potential biological applications Sambaiah, M., et al. (2017). New Journal of Chemistry, 41, 10020-10026.
Molecular Visualization and Biological Evaluation
- Thiol-Chromene "Click" Reaction : A study by Yang et al. (2019) develops a chromene-based fluorescent probe for the rapid and sensitive NIR fluorescent detection of thiols in biological systems. This work demonstrates the application of chromene derivatives in visualizing molecular processes related to oxidative stress and apoptosis in living organisms, offering a tool for studying thiol-related diseases Yang, Y., et al. (2019). Journal of the American Chemical Society.
Direcciones Futuras
The future directions for research on chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone and related compounds could involve further exploration of their synthesis, properties, and potential applications. Given their biological activity as PI3K inhibitors , these compounds may have potential in the development of new therapeutic agents.
Propiedades
IUPAC Name |
4H-chromeno[4,3-c]pyrazol-2-yl-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4/c21-17(11-5-7-13(8-6-11)20(22)23)19-9-12-10-24-15-4-2-1-3-14(15)16(12)18-19/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHZTZQXYJCTKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN(N=C2C3=CC=CC=C3O1)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(2-Methylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2727218.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2727221.png)

![2-amino-4-(2,4-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2727224.png)
![N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2727226.png)
![2-((2-((3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2727227.png)


![(4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2727230.png)


![2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid](/img/structure/B2727236.png)